8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in medicinal chemistry and pharmaceutical research, primarily due to its structural properties that allow for diverse biological interactions. The presence of the tert-butoxycarbonyl group serves as a protective group for amines, facilitating various synthetic pathways and enhancing the compound's stability during reactions.
This compound can be sourced from various chemical suppliers and is commonly used in research laboratories. Its synthesis and characterization are detailed in multiple scientific publications and patents, highlighting its relevance in drug development.
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid belongs to the class of spiro compounds, specifically those containing nitrogen and oxygen heteroatoms. It is classified under carboxylic acids due to the presence of a carboxyl functional group in its structure.
The synthesis of 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves several key steps:
The reaction conditions often include controlled temperatures and pressures, with continuous flow reactors sometimes employed for industrial-scale synthesis to enhance efficiency and consistency in product quality .
The molecular formula for 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is , with a molecular weight of approximately .
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-[8-(tert-butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl]piperidine-4-carboxylic acid |
| InChI | InChI=1S/C18H29N3O5/c1-17(2,3)25... |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)N3CCC(CC3)C(=O)O |
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed during the reaction .
The mechanism of action for 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with biological targets that may include enzymes or receptors involved in metabolic pathways. The presence of the spirocyclic structure contributes to its binding affinity and selectivity towards these targets.
Research indicates that compounds similar to this one can act as inhibitors or modulators in biochemical pathways, potentially affecting conditions related to autotaxin activity or other metabolic disorders .
The physical properties include:
The chemical properties encompass:
Key data points include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has significant applications in:
This compound's unique structural features make it a valuable candidate for further research and development in drug discovery initiatives aimed at targeting complex biological systems.
Retrosynthetic deconstruction of 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid reveals three strategic disconnections:
Two experimentally validated forward synthetic pathways dominate:
Table 1: Comparative Retrosynthetic Approaches to the Spirocyclic Core
| Disconnection Strategy | Key Precursors | Reaction Conditions | Reported Yield | Key Advantage |
|---|---|---|---|---|
| Diazoketone Cyclization | Boc-AA mixed anhydride, CH₂N₂ | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65-82% | High scalability, crystalline products |
| Tosylhydrazone-Alkene | N-Boc-4-piperidone tosylhydrazone, diethyl fumarate | CsF, DMSO, 110°C, N₂ atmosphere | 84-93% | Bench-stable reagents, no transition metals |
| Intramolecular Ketalization | Hydroxy-keto carboxylic acid | Acid catalysis (e.g., PPTS) | 30-45% | Simplicity |
| Spirocyclative Heck | Halogenated enol ether, vinyl piperidine | Pd(OAc)₄, PPh₃, Base | 55-70% | Enantioselective potential |
Achieving enantiomeric purity in the 1-oxa-2,8-diazaspiro[4.5]decene system is critical for chiral recognition in biological targets. Three primary strategies have been employed:
Table 2: Enantioselective Methods for Spiro[4.5]decane Synthesis
| Method | Catalyst/Chiral Source | ee (%) | Applicability to Target | Limitation |
|---|---|---|---|---|
| Chiral Amino Acid Diazoketones | L-Proline, L-Valine derivatives | >99 | High (Carboxylic acid stem) | Restricted to natural AA scaffolds |
| Rh(III)-Catalyzed C-H Activation | Chiral Cp*Rh complexes | 80-95 | Moderate (Ring analog synthesis) | Requires directing group |
| Organocatalytic Desymmetrization | Cinchona alkaloids, Diarylprolinol | 85-92 | Low (Proof-of-concept) | Limited substrate scope |
| Enzymatic Resolution | Lipases, esterases | 90-98 | High (Late-stage resolution) | Maximum 50% yield |
The Boc group serves multiple critical functions in synthesizing 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid:
Alternative amine protection (Cbz, Fmoc) is less optimal: Cbz requires hydrogenolysis incompatible with the unsaturated spiro core, while Fmoc cleavage (piperidine) risks dihydropyrazole ring degradation. Boc’s balance of stability and lability makes it ideal for this scaffold.
Table 3: Stability Profile of Boc Group Under Synthetic Conditions Relevant to Spirocycle Synthesis
| Reaction Condition | Boc Stability | Carboxylic Acid Stability | Recommended Compatibility |
|---|---|---|---|
| TFA/DCM (1:1, 25°C, 2h) | Deprotected | Stable | Final deprotection step |
| Cs₂CO₃/DMSO (110°C) | Stable | Deprotonated | Tosylhydrazone-alkene coupling |
| Pd/C, H₂ (1 atm) | Stable | Stable | Nitro reduction or debenzylation |
| NaOMe/MeOH (0°C) | Stable | Esterified | Ester formation |
| TMSI, DCM (25°C, 12h) | Deprotected | Decarboxylated | Not recommended |
Solution-Phase Synthesis:
Solid-Phase Synthesis (SPS):
Table 4: Solution-Phase vs. Solid-Phase Synthesis Benchmarking
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Typical Scale | 10 g - 1 kg | 10 mg - 500 mg |
| Yield (Overall) | 60-75% (4 steps) | 30-45% (4 steps) |
| Purity (Crude Product) | 80-90% | 60-75% |
| Purification Method | Crystallization, Column Chromatography | Resin Filtration, HPLC |
| Scalability | Excellent | Poor |
| Analog Generation Speed | Slow (days/analog) | Rapid (hours/analog) |
| Key Advantage | Cost-effective at scale | High-throughput diversity |
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: